L-Methionine, L-tryptophyl-

Overview

Description

L-Methionine and L-tryptophyl are two amino acids that play important roles in various biological processes. L-Methionine is an essential amino acid that cannot be synthesized by the body and must be obtained through dietary sources. L-Tryptophyl, on the other hand, is a non-essential amino acid that can be synthesized by the body. Both amino acids have been extensively studied for their biochemical and physiological effects, as well as their potential applications in scientific research.

Scientific Research Applications

Improving Plant Growth and Yield

The exogenous application of amino acids like L-methionine has been shown to significantly improve the growth performance and yield of plants such as lettuce. In a study conducted under hydroponic conditions, L-methionine application at very low concentrations significantly enhanced leaf width, plant area, leaf area, and chlorophyll contents among other growth parameters, suggesting its utility in improving hydroponic crop production and consequently, human nutrition (Khan et al., 2019).

Enzymatic Transformations

L-tryptophan and L-methionine play critical roles in enzymatic processes. The radical S-adenosyl-l-methionine (SAM) enzyme, NosL, catalyzes transformations involving L-tryptophan, leading to the formation of 3-methyl-2-indolic acid. This showcases the versatility and potential of these amino acids in biochemical reactions and their importance in the synthesis of antibiotic compounds (Bhandari, Fedoseyenko, & Begley, 2016).

Fluorescence-Based Detection

A study highlighted the use of L-tryptophan in developing a fluorescence turn-on probe for the sensitive detection of methionine. This innovative approach underscores the potential of these amino acids in analytical chemistry and diagnostics, providing a simple and effective method for methionine determination (Wang et al., 2014).

Antioxidant Enzymes and Neuroprotection

L-methionine's role extends to the activation of endogenous antioxidant enzymes and the biosynthesis of glutathione, which helps counteract oxidative stress. Its protective effects against oxidative stress and mitochondrial dysfunction have been observed in an in vitro model of Parkinson’s disease, suggesting L-methionine’s potential in neuroprotection and slowing the progression of neurodegenerative diseases (Catanesi et al., 2021).

Modulating Immune Response

Research on the European seabass demonstrated that methionine and tryptophan supplementation plays distinct roles in modulating the fish's immune response. Methionine supplementation improved cell viability and reduced signals of apoptosis, whereas tryptophan supplementation seemed to attenuate inflammatory responses. This study illustrates the complex and dynamic effects of amino acid supplementation on the immune system, highlighting the potential of tailored dietary strategies to enhance health and resilience in aquaculture (Machado et al., 2021).

Mechanism of Action

- Its primary targets include enzymes and pathways related to protein synthesis, methylation, and antioxidant defense .

- The kynurenine pathway also involves L-Methionine, leading to the production of kynurenine metabolites .

- L-Methionine’s effects include:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Future Directions

The decomposition and oxidation of methionine and tryptophan following irradiation with a nonequilibrium plasma jet have potential applications for killing cancer cells . This suggests that the study of L-Methionine, L-tryptophyl- could have significant implications for the development of new cancer treatments.

properties

IUPAC Name |

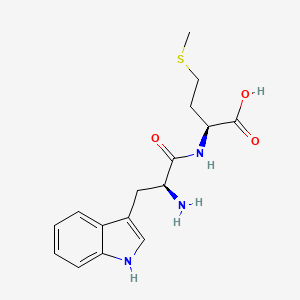

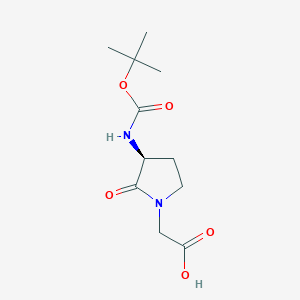

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-23-7-6-14(16(21)22)19-15(20)12(17)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZABQIRMYTKCF-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427226 | |

| Record name | L-Methionine, L-tryptophyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21438-63-1 | |

| Record name | L-Tryptophyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21438-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine, L-tryptophyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)